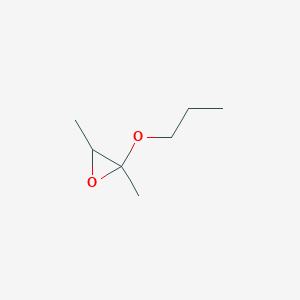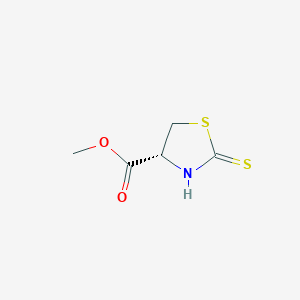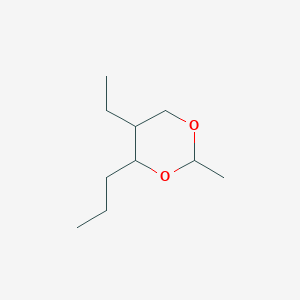
5-Ethyl-2-methyl-4-propyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methyl-4-propyl-1,3-dioxane is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of ethyl, methyl, and propyl substituents on the dioxane ring makes this compound unique and potentially useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds (such as aldehydes or ketones) and 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal through the condensation of the carbonyl compound with the diol. Common catalysts include toluenesulfonic acid, zirconium tetrachloride, and tetrabutylammonium tribromide .
Industrial Production Methods
Industrial production of 1,3-dioxanes often employs similar synthetic routes but on a larger scale. Continuous removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves is crucial to drive the reaction to completion . The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄, OsO₄, or CrO₃.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles like RLi, RMgX, or RCuLi.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents, OsO₄ in the presence of a co-oxidant, CrO₃ in pyridine.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Organolithium or Grignard reagents in dry ether or THF.
Major Products
Oxidation: Formation of lactones or cleavage products depending on the oxidizing agent and conditions.
Reduction: Conversion to alcohols or alkanes.
Substitution: Formation of substituted dioxanes.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methyl-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methyl-4-propyl-1,3-dioxane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions . The compound can also participate in various chemical transformations due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms at positions 1 and 4.
2,4-Dipropyl-5-ethyl-1,3-dioxane: A structurally similar compound with different substituents.
Uniqueness
5-Ethyl-2-methyl-4-propyl-1,3-dioxane is unique due to its specific substituents, which can influence its reactivity and stability. The presence of ethyl, methyl, and propyl groups can affect the compound’s solubility, boiling point, and overall chemical behavior, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
61920-23-8 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
5-ethyl-2-methyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-4-6-10-9(5-2)7-11-8(3)12-10/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
CPEQHADXYXIWJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(COC(O1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


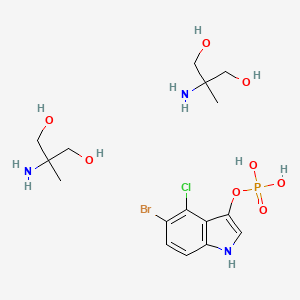
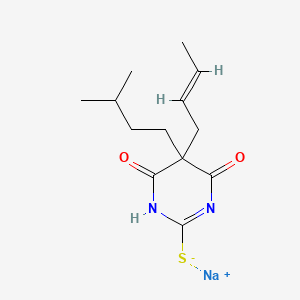
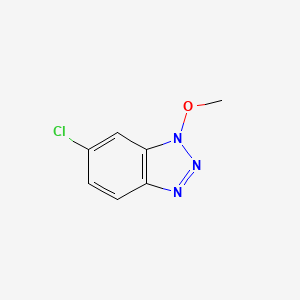
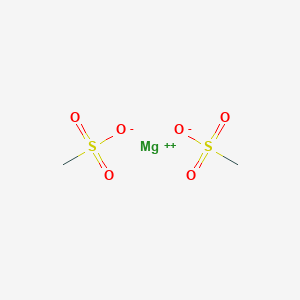
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
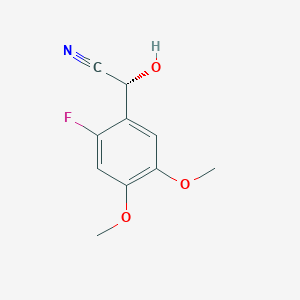
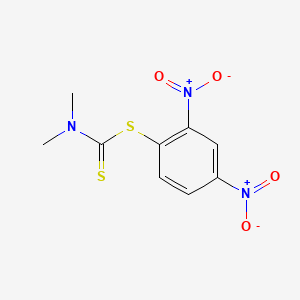
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)

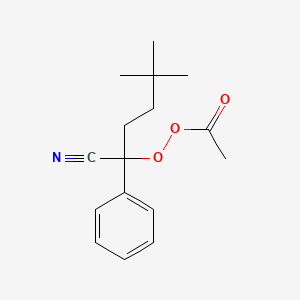
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
